Product packaging for 5-Hydroxylysine(Cat. No.:CAS No. 1190-94-9)

5-Hydroxylysine

Cat. No.: B044584
CAS No.: 1190-94-9
M. Wt: 162.19 g/mol
InChI Key: YSMODUONRAFBET-UHNVWZDZSA-N
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Description

5-Hydroxylysine (5-Hyl) is a crucial post-translationally modified amino acid derived from lysine, serving as a significant biochemical marker in the study of collagen and connective tissue biology. Its primary research value lies in its role as a key component in the formation of stable collagen cross-links, which are essential for the tensile strength and structural integrity of various extracellular matrices. The biosynthesis of this compound is catalyzed by the action of lysyl hydroxylase enzymes, and its levels are often a focus in studies investigating connective tissue disorders such as Ehlers-Danlos syndrome and osteogenesis imperfecta. Furthermore, this compound serves as an attachment site for carbohydrates in collagen, forming hydroxylysine-linked glycosides, which are critical for fibril assembly and tissue organization. Researchers utilize this compound as a standard in chromatographic analyses (HPLC, LC-MS) for quantifying collagen content and turnover in models of fibrosis, wound healing, and bone development. It is also an indispensable tool for probing the mechanisms of lysyl hydroxylase activity and for developing biomarkers to assess connective tissue health and disease progression in various research contexts. This high-purity reagent is provided to support rigorous, reproducible scientific inquiry in these advanced areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O3 B044584 5-Hydroxylysine CAS No. 1190-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid
Source PubChem
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InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1
Source PubChem
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InChI Key

YSMODUONRAFBET-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317083
Record name L-Hydroxylysine
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Molecular Weight

162.19 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
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Solubility

23 mg/mL
Record name 5-Hydroxylysine
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CAS No.

1190-94-9
Record name L-Hydroxylysine
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Record name 5-Hydroxylysine
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Record name L-Hydroxylysine
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Record name Erythro-5-hydroxy-L-lysine
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Biosynthesis and Enzymology of 5 Hydroxylysine Formation

Post-Translational Hydroxylation of Lysine (B10760008) Residues

Protein hydroxylation is a post-translational modification that involves the enzymatic addition of a hydroxyl (-OH) group to an amino acid side chain. creative-proteomics.comnih.gov In the context of 5-hydroxylysine, this modification targets specific lysine residues within the newly synthesized procollagen (B1174764) chains. medlineplus.govmedlineplus.gov This hydroxylation is essential for the formation of stable intermolecular cross-links in collagen, which provides structural integrity to tissues like skin, bones, and blood vessels. medlineplus.govmedlineplus.govnih.gov The resulting hydroxylysine residues serve as attachment sites for carbohydrate units, a process known as glycosylation, and are crucial for the stability of collagen cross-links. nih.govnih.govgenecards.org This enzymatic modification occurs before the procollagen molecule folds into its triple helical conformation. nih.gov

The hydroxylation of lysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), or more formally as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs). wikipedia.orgnih.govresearchgate.net These enzymes belong to the 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenase superfamily. nih.gov The reaction they catalyze involves the oxidative conversion of a C-H bond to a C-OH group on the fifth carbon of the lysine side chain, specifically targeting lysine within the -Xaa-Lys-Gly- sequence in collagens. nih.govuniprot.orguniprot.org The mechanism involves the use of molecular oxygen (O2), with one oxygen atom being incorporated into the lysine substrate to form the hydroxyl group, while the other is incorporated into the co-substrate 2-oxoglutarate, converting it to succinate (B1194679) and releasing carbon dioxide (CO2). uniprot.org

The catalytic activity of lysyl hydroxylases is strictly dependent on several cofactors. creative-proteomics.comresearchgate.net These enzymes require ferrous iron (Fe²⁺) as a metal cofactor bound at the active site. nih.govnih.govuniprot.org L-ascorbic acid (Vitamin C) is also essential, acting as a reducing agent to maintain the iron in its catalytically active ferrous (Fe²⁺) state. wikipedia.orgnih.govtiktok.comumich.edu A deficiency in ascorbic acid impairs the function of lysyl hydroxylases, leading to under-hydroxylated collagen, which is a hallmark of scurvy. wikipedia.orgdoccheck.comwikipedia.org Additionally, 2-oxoglutarate serves as a co-substrate in the reaction. doccheck.comresearchgate.netnih.gov

Table 1: Cofactors in this compound Biosynthesis

Cofactor Role in Reaction
Ferrous Iron (Fe²⁺) Binds to the enzyme's active site and participates directly in the catalysis of hydroxylation. nih.govnih.govuniprot.org
L-Ascorbic Acid (Vitamin C) Acts as a reducing agent to maintain the iron cofactor in its active ferrous (Fe²⁺) state. wikipedia.orgnih.govtiktok.comumich.edu
2-Oxoglutarate Serves as a co-substrate, being decarboxylated to succinate during the hydroxylation of lysine. doccheck.comuniprot.orgnih.gov

| Molecular Oxygen (O₂) | Provides the oxygen atom that is incorporated into the lysine residue to form the hydroxyl group. researchgate.net |

Diversity and Specificity of Lysyl Hydroxylase Isoforms

In humans, three lysyl hydroxylase isoforms have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes. wikipedia.orgdoccheck.comnih.gov These isoforms share significant homology in their protein sequences but exhibit differences in their expression patterns, substrate specificities, and functions. nih.govnih.govnih.gov This diversity allows for precise regulation of collagen hydroxylation in different tissues and at different developmental stages. nih.gov While some studies suggest that the expression of PLOD1 and PLOD2 is co-regulated with total collagen synthesis, PLOD3 appears to be regulated differently, implying distinct substrates or functions. nih.gov

The PLOD1 gene, located on chromosome 1, provides the instructions for making lysyl hydroxylase 1 (LH1). doccheck.commedlineplus.govnih.gov The primary function of LH1 is to hydroxylate lysine residues located within the triple-helical domains of collagen chains. wikipedia.orgnih.govnih.gov These hydroxylysine residues are critical for the formation of stable collagen cross-links, which are essential for the strength of connective tissues. medlineplus.govmedlineplus.gov Mutations in the PLOD1 gene lead to a loss of LH1 activity, resulting in under-hydroxylation of collagen lysyl residues. nih.gov This deficiency impairs collagen cross-linking and causes the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS, formerly EDS type VI), an autosomal recessive disorder characterized by severe muscle hypotonia, joint laxity, and progressive spinal curvature. medlineplus.govmedlineplus.govuniprot.org

The PLOD2 gene, found on chromosome 3, encodes lysyl hydroxylase 2 (LH2). doccheck.comgenecards.orgfrontiersin.org Unlike LH1, the main function of LH2 is to hydroxylate lysine residues in the non-helical ends of collagen molecules, known as the telopeptides. wikipedia.orgnih.govresearchgate.netnih.gov This telopeptide hydroxylation is a critical step for the formation of specific, stable collagen cross-links that are vital for the mechanical integrity of tissues like bone. frontiersin.orgnih.govoup.com The PLOD2 gene undergoes alternative splicing to produce two variants, LH2a and LH2b. frontiersin.orgmdpi.com The longer LH2b isoform is primarily responsible for hydroxylating telopeptide lysines. wikipedia.org Mutations in the PLOD2 gene are associated with Bruck syndrome, a rare autosomal recessive disorder that combines features of osteogenesis imperfecta (brittle bones) and congenital joint contractures. wikipedia.orgfrontiersin.orgmdpi.comjensenlab.org

Located on chromosome 7, the PLOD3 gene encodes lysyl hydroxylase 3 (LH3), a unique multifunctional enzyme. doccheck.comnih.gov LH3 possesses not only lysyl hydroxylase activity, similar to LH1 and LH2, but also exhibits glycosyltransferase activities. wikipedia.orgnih.govuniprot.orgnih.gov It can act as both a galactosyltransferase and a glucosyltransferase. uniprot.orguniprot.org This means LH3 can first hydroxylate a lysine residue and then sequentially add a galactose and a glucose molecule to the newly formed hydroxylysine, creating a glucosylgalactosyl-hydroxylysine structure. uniprot.orgnih.gov The N-terminal portion of the LH3 protein mediates the glycosyltransferase activity, while the C-terminal domain is responsible for the lysyl hydroxylase activity. abcam.com This multifunctionality is crucial for the biosynthesis and secretion of certain collagens, particularly type IV collagen, a key component of basement membranes. nih.govuniprot.org

Table 2: Summary of Human Lysyl Hydroxylase (PLOD) Isoforms

Isoform Gene Chromosome Location Primary Function Site of Action Associated Disease
LH1 PLOD1 1p36.22 doccheck.commedlineplus.gov Hydroxylation of lysyl residues. medlineplus.govmedlineplus.gov Collagen triple helix. wikipedia.orgnih.govnih.gov Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS). wikipedia.orgmedlineplus.govmedlineplus.gov
LH2 PLOD2 3q24 doccheck.comfrontiersin.org Hydroxylation of telopeptide lysyl residues. wikipedia.orgnih.govnih.gov Collagen telopeptides. wikipedia.orgnih.govnih.gov Bruck Syndrome. wikipedia.orgfrontiersin.orgmdpi.com

| LH3 | PLOD3 | 7q22.1 doccheck.comnih.gov | Lysyl hydroxylation and subsequent glycosylation (galactosyltransferase and glucosyltransferase activities). wikipedia.orguniprot.orgnih.govnih.gov | Collagen triple helix; essential for basement membranes. nih.govuniprot.org | Autosomal recessive connective tissue disorder. abcam.com |

Substrate Recognition and Consensus Sequences for Lysine Hydroxylation

The hydroxylation of specific lysine residues is a highly regulated process governed by the substrate specificity of the responsible enzymes, primarily the lysyl hydroxylase (LH) isoforms. This specificity is not merely determined by a simple, linear amino acid sequence but also involves the three-dimensional conformation of the substrate peptide.

Sequence Motifs for Collagen Lysyl Hydroxylation

The most well-characterized consensus sequence for lysine hydroxylation occurs in collagen and collagen-like proteins. In these proteins, lysine residues targeted for hydroxylation are typically found in the Y-position of a repeating Gly-X-Y triplet. springernature.comresearchgate.net This motif is fundamental for the formation of the collagen triple helix. springernature.com Research on basement membrane collagen IV revealed that approximately 70% of lysine residues located in the Y-position of the Gly-Xaa-Lys motif undergo hydroxylation. nih.gov

Conformational Requirements

Beyond the primary sequence, the conformation of the polypeptide chain is a critical determinant for substrate recognition by lysyl hydroxylases. Studies using synthetic peptides have provided significant insights into these structural prerequisites. nih.gov Effective hydroxylation appears to depend on a specific combination of structural elements at the enzyme's active site.

The proposed model for substrate binding and catalysis involves:

A "Bent" Structure: At the catalytic site of the lysyl hydroxylase, the substrate peptide needs to adopt a "bent" conformation, such as a γ-turn or β-turn, with the target lysine residue positioned appropriately within the turn. nih.gov

An "Extended" Structure: At the binding site(s) of the enzyme, an "extended" conformation, similar to a polyproline-II (PP-II) helix, is required for optimal binding affinity. nih.gov

Kinetic studies have supported this model, demonstrating that peptides with a higher propensity to form β-turns exhibit a higher maximum reaction velocity (Vmax), while those with a greater polyproline-II structure content show improved binding affinity (lower Km). nih.gov The length of the peptide chain also influences its effectiveness as a substrate. nih.gov

Specificity of Lysyl Hydroxylase Isoforms and Other Enzymes

The human genome encodes three primary lysyl hydroxylase isoforms (LH1, LH2, LH3), each with distinct roles and substrate preferences that contribute to the tissue-specific nature of collagen cross-linking. researchgate.netwikipedia.org

LH1 (encoded by PLOD1) and LH3 (encoded by PLOD3) are primarily responsible for hydroxylating lysine residues within the main triple-helical domain of collagen. wikipedia.org

LH2 (encoded by PLOD2) , particularly its splice variant LH2b, preferentially hydroxylates lysine residues located in the non-helical telopeptide regions of collagen. researchgate.netwikipedia.org This specific action is crucial for initiating the formation of certain types of collagen cross-links.

While it was initially hypothesized that different LH isoforms might show specificity for different collagen types, studies have indicated a lack of such type-specific correlation. nih.gov Instead, the regulation of LH1 and LH2 appears to be coordinated with total collagen synthesis. nih.gov LH3's regulation seems to be distinct, suggesting it may have different substrates or additional functions beyond hydroxylation, such as its known glycosylation activity. wikipedia.orgnih.gov

In addition to the classic collagen-modifying lysyl hydroxylases, other enzymes can catalyze this modification. The Jumonji domain-containing protein 6 (JMJD6 ) has been identified as a lysine hydroxylase that targets proteins involved in gene expression and RNA processing. nih.gov Unlike the LHs that recognize structured collagen motifs, JMJD6 acts on lysine-rich regions that are predicted to be unstructured, often found in proteins associated with membraneless organelles. nih.gov This discovery has broadened the known scope of lysine hydroxylation beyond the extracellular matrix.

Research Findings on Substrate Specificity

Detailed research using synthetic peptides and mass spectrometry has allowed for a more precise definition of substrate requirements and the effects of different enzymatic activities.

Table 1: Kinetic Parameters of Synthetic Peptide Substrates for Lysyl Hydroxylase This table illustrates the relationship between peptide structure and hydroxylation efficiency, as determined by kinetic analysis. Peptides with conformations favoring both binding and catalysis are more effective substrates.

PeptideSequencePredominant Conformation(s)Relative Hydroxylation Rate
Peptide At-Boc-Ile-Lys-Glyγ-turnModerate
Peptide BBoc-Ala-Lys-Glyγ-turnModerate
Peptide C(Hyp-Gly-Pro-Lys-Gly-Glu)₂β-turn, PP-II typeHigh
Peptide Dt-Boc-Ala-Gly-Lysβ-turn (Lys at end)Not Hydroxylated
Data synthesized from findings reported in conformational studies. nih.gov

Table 2: Identified Lysine Hydroxylation Sites Catalyzed by JMJD6 This table showcases examples of non-collagen proteins that are hydroxylated by JMJD6, highlighting the enzyme's preference for lysine-rich, unstructured domains.

Protein SubstrateFunctionLocation of Hydroxylation
BRD4Transcriptional RegulatorLysine-rich regions
U2AF65Splicing FactorLysine-rich regions
SR ProteinsSplicing RegulatorsMultiple sites in unstructured domains
Data based on proteomic analyses of JMJD6 activity. nih.gov

Computational studies are also beginning to unravel the mechanisms behind the high regioselectivity of these enzymes, for instance, how a specific lysine 4-hydroxylase can selectively target the C4-position of a lysine residue through a complex interplay of active site residues and proton-coupled electron transfer. acs.org

Post Hydroxylation Glycosylation of 5 Hydroxylysine

Types of O-Linked Glycosylations on 5-Hydroxylysine

The glycosylation of this compound results in two primary, well-defined structures: a monosaccharide form and a disaccharide form. nih.gov These structures are known as galactosyl-5-hydroxylysine and glucosylgalactosyl-5-hydroxylysine. uniprot.orgreactome.org

The initial step in collagen glycosylation is the attachment of a single galactose sugar to the hydroxyl group of a this compound residue. uniprot.org This reaction is catalyzed by a galactosyltransferase, which transfers galactose from the donor substrate UDP-galactose. uniprot.org The linkage formed is a β-(1,O)-glycosidic bond between the galactose and the hydroxyl oxygen of the hydroxylysine. uniprot.orgportlandpress.com The resulting monosaccharide-modified residue is known as galactosyl-5-hydroxylysine (Gal-Hyl), which is the more abundant of the two glycosylation variants. uniprot.orgnih.gov

Following the formation of Gal-Hyl, a second sugar can be added to form a disaccharide. uniprot.org This subsequent reaction involves the transfer of a glucose molecule from a UDP-glucose donor to the newly attached galactose. uniprot.org The result is the formation of α-(1,2)-glucosyl-β-(1,O)-galactosyl-5-hydroxylysine (Glc-Gal-Hyl). uniprot.org The bond created is an α-(1,2)-glycosidic linkage between the glucose and the galactose. uniprot.org This disaccharide form is generally less abundant than the monosaccharide Gal-Hyl. nih.gov The hydroxyl groups of hydroxylysine serve as the exclusive attachment sites for these specific carbohydrate units. reactome.org

Enzymatic Machinery for this compound Glycosylation

The synthesis of hydroxylysine-linked glycans is carried out by a specific set of glycosyltransferase enzymes located in the endoplasmic reticulum. uniprot.orgnih.gov This machinery includes distinct enzymes for the addition of galactose and glucose, as well as an enzyme capable of removing the terminal glucose.

The primary enzymes responsible for the initial galactosylation of this compound are members of the GLT25D family, specifically GLT25D1 (also known as COLGALT1) and GLT25D2 (COLGALT2). uniprot.orgnih.govscispace.com These Mn²⁺-dependent enzymes catalyze the transfer of galactose from UDP-galactose to hydroxylysine residues in collagen and other collagen-like proteins, forming the β-(1,O)-glycosidic bond characteristic of Gal-Hyl. nih.govscispace.comnih.gov Research has confirmed that GLT25D1 is a soluble protein located within the lumen of the endoplasmic reticulum, which suggests that the galactosylation of collagens occurs early in their biosynthetic pathway. scispace.com While both GLT25D1 and GLT25D2 have been identified as collagen galactosyltransferases, GLT25D1 is considered the primary enzyme for this modification in many contexts, such as on the protein adiponectin. nih.govmdpi.com Although some early studies suggested that the multifunctional enzyme LH3 might also possess this galactosyltransferase activity, more recent research indicates that GLT25D1 is the principal enzyme for this step, while LH3's primary glycosyltransferase function is in the subsequent glucosylation step. uniprot.orgnih.govnih.gov

Lysyl hydroxylase 3 (LH3), a multifunctional enzyme encoded by the PLOD3 gene, possesses galactosylhydroxylysyl glucosyltransferase (GGT) activity in addition to its lysyl hydroxylase function. nih.govsemmelweis.hu This GGT activity is responsible for the second step in the formation of the disaccharide unit: the addition of glucose to the Gal-Hyl residue. uniprot.orgsemmelweis.hu Using UDP-glucose as the sugar donor, LH3 catalyzes the formation of an α-(1,2)-glycosidic bond, converting Gal-Hyl to Glc-Gal-Hyl. uniprot.org Studies using osteoblastic cells with suppressed LH3 expression showed a significant decrease in Glc-Gal-Hyl levels and a corresponding increase in Gal-Hyl, confirming that the major function of LH3 in this context is to glucosylate Gal-Hyl residues in type I collagen. nih.gov While LH3 was once thought to potentially catalyze all three steps of hydroxylysine modification (hydroxylation, galactosylation, and glucosylation), it is now understood that its key glycosyltransferase role is the addition of glucose. nih.govsemmelweis.huproteinatlas.org The glycosyltransferase activities of LH3 have been shown to be critical for cell growth and viability. semmelweis.hunih.gov

The glycosylation of collagen is not a one-way process. A specific α-glucosidase exists that can modify the disaccharide structure after its formation. This enzyme, known as Protein-glucosylgalactosylhydroxylysine glucosidase (PGGHG), is encoded by the ATHL1 gene and belongs to the glycoside hydrolase family 65. semmelweis.hu PGGHG specifically catalyzes the hydrolysis of the terminal glucose from the Glc-Gal-Hyl disaccharide attached to hydroxylysine residues in collagen. wikipedia.orguniprot.orguniprot.org This reaction removes the glucose, converting the disaccharide back to the monosaccharide form, Gal-Hyl. portlandpress.com PGGHG is highly specific for the α-d-glucopyranosyl-(1→2)-β-d-galactopyranose disaccharide linked to hydroxylysine. semmelweis.hu This enzyme was first characterized in the late 1970s in tissues like rat kidney and spleen and chick embryos. portlandpress.com Site-directed mutagenesis studies of human PGGHG have identified three crucial carboxyl residues (Asp301, Glu430, and Glu574) as essential components of the enzyme's catalytic site.

Compound and Enzyme Reference Table

NameAbbreviation/SymbolType
This compoundHylAmino Acid
Galactosyl-5-HydroxylysineGal-HylGlycosylated Amino Acid
Glucosylgalactosyl-5-HydroxylysineGlc-Gal-HylGlycosylated Amino Acid
Collagen Beta(1-O) Galactosyltransferase 1/2GLT25D1/2, COLGALT1/2Enzyme (Galactosyltransferase)
Lysyl Hydroxylase 3LH3Enzyme (Hydroxylase, Glucosyltransferase)
Protein-glucosylgalactosylhydroxylysine glucosidasePGGHGEnzyme (Alpha-Glucosidase)

Biophysical and Biological Significance of this compound Glycosylation

The glycosylation of this compound residues has profound effects on the biophysical properties and biological functions of the proteins in which it occurs, most notably collagen. nih.gov This modification is essential for the proper formation and homeostasis of the extracellular matrix (ECM). portlandpress.com

Biophysical Significance:

Modulation of Fibrillogenesis: Hydroxylysine glycosylation plays a critical role in controlling the assembly of collagen molecules into fibrils (fibrillogenesis). nih.govnih.gov The size and charge of the attached carbohydrate groups can influence the lateral packing of collagen molecules, thereby regulating fibril diameter. nih.gov For example, altered glycosylation patterns at specific Hyl residues in type I collagen have been shown to affect fibril diameter. nih.gov

Mechanical Properties: The degree of Hyl glycosylation is directly linked to the mechanical properties of collagenous tissues. nih.gov By influencing fibril architecture and cross-linking, glycosylation contributes to the toughness and resiliency of tissues like bone and tendon. hmdb.canih.gov

Biological Significance:

Regulation of Intermolecular Cross-Linking: this compound is a prerequisite for the formation of stable, covalent intermolecular cross-links that are essential for the strength and insolubility of collagen fibrils. nih.govnih.gov The glycosylation state of specific Hyl residues can influence the type and number of cross-links formed, which is crucial for processes like biomineralization in bone. nih.govnih.gov

Cellular Interaction and Signaling: The glycan moieties on hydroxylysine can act as recognition sites for cell-surface receptors. nih.gov Glycosylated hydroxylysine residues in collagen have been identified as ligands for specific receptors, including discoidin domain receptors (DDRs), thereby mediating cell adhesion, migration, and signaling pathways. nih.govnih.govnih.gov

Protein Assembly and Secretion: Glycosylation is important for the proper assembly and secretion of highly glycosylated collagens, such as types IV and VI. nih.gov In the collagen-like protein adiponectin, the absence of glucosylgalactosyl-hydroxylysine hinders the formation of high-molecular-weight multimers, which is critical for its biological activity. rsc.orgnih.gov

The functional consequences of this compound glycosylation are summarized in the table below.

Table 1: Functional Roles of this compound Glycosylation

Functional Aspect Description Key Proteins Involved
Structural Stability Enhances the stability of the collagen-like triple helix and modulates local peptide conformation. nih.gov Collagen, Adiponectin
Fibril Assembly Regulates the lateral packing of collagen molecules, thereby controlling the diameter of collagen fibrils. nih.govnih.gov Type I Collagen
Tissue Mechanics Contributes to the mechanical properties, such as toughness and resilience, of connective tissues. hmdb.canih.gov Collagen in bone and tendon
Cross-Linking Influences the formation and maturation of covalent intermolecular cross-links essential for fibril strength. nih.govnih.gov Type I Collagen
Cell Signaling Acts as a ligand for cell-surface receptors, mediating cell adhesion and signaling. nih.govnih.govnih.gov Collagen, Discoidin Domain Receptors

| Protein Multimerization | Facilitates the assembly of high molecular weight protein complexes. rsc.orgnih.gov | Adiponectin |

The specific glycosylation patterns of this compound vary significantly between different tissues, reflecting the diverse functional requirements of these tissues.

Table 2: Tissue-Dependent Glycosylation of this compound in Type I Collagen

Tissue Glycosylation Status at Residue α1(I) K87
Skin Fully hydroxylated and glycosylated as glucosylgalactosyl-hydroxylysine (Glc-Gal-Hyl). researchgate.net
Cornea Fully hydroxylated and glycosylated as glucosylgalactosyl-hydroxylysine (Glc-Gal-Hyl). researchgate.net
Bone Primarily a mixture of glucosylgalactosyl-hydroxylysine (Glc-Gal-Hyl) and galactosyl-hydroxylysine (Gal-Hyl). hmdb.caresearchgate.net

| Tendon (Tail) | Fully hydroxylated but not glycosylated. researchgate.net |

Biological Functions of 5 Hydroxylysine in Protein Structure and Cellular Processes

Critical Role in Collagen Biogenesis and Stability

5-Hydroxylysine is indispensable for the proper formation and stability of collagen, the most abundant structural protein in mammals. taylorandfrancis.combritannica.com Its presence is a hallmark of collagen and is essential for the integrity of connective tissues such as skin, bone, tendons, and ligaments. hmdb.cabritannica.com

The formation of the characteristic triple helix structure of collagen is a complex process involving the intertwining of three polypeptide alpha chains. nih.govdebagkimya.com While 4-hydroxyproline (B1632879) is crucial for the thermal stability of this helix, this compound also plays a significant role. nih.govuomustansiriyah.edu.iq The hydroxylation of specific lysine (B10760008) residues occurs within the endoplasmic reticulum before the three alpha chains assemble. uomustansiriyah.edu.iquzh.ch This modification is a prerequisite for the subsequent attachment of sugar moieties, a process known as glycosylation. nih.govnih.gov

The glycosylation of this compound residues, forming galactosyl-hydroxylysine and subsequently glucosylgalactosyl-hydroxylysine, is catalyzed by specific galactosyltransferases and glucosyltransferases. nih.govnih.gov This process ceases once the collagen triple helix is formed. nih.gov While computational studies suggest that the O-glycosylation of hydroxylysine does not significantly alter the integrity and stability of the collagen triple helix itself, it is crucial for other aspects of collagen biology. nih.gov The hydroxyl groups of hydroxylysine are important for forming hydrogen bonds that help maintain the structural integrity of collagen. youtube.com

One of the most critical functions of this compound is its role as a precursor to the formation of stable intermolecular cross-links that provide tensile strength and mechanical stability to collagen fibrils. nih.govembelbioscience.com This process is initiated by the enzyme lysyl oxidase, which acts on specific lysine and this compound residues located in the non-helical ends (telopeptides) of the collagen molecules. nih.govnih.gov

Lysyl oxidase catalyzes the oxidative deamination of the epsilon-amino group of these residues, converting them into reactive aldehydes known as allysine (B42369) and hydroxyallysine. nih.govnih.gov These aldehydes then spontaneously react with other lysine or hydroxylysine residues on adjacent collagen molecules, forming strong covalent bonds. nih.gov The presence of this compound leads to the formation of hydroxyallysine-derived cross-links, which are chemically more stable and are thought to be more difficult to degrade than those derived from lysine. nih.govrug.nl The extent of lysine hydroxylation in the telopeptides, regulated by enzymes like lysyl hydroxylase 2 (LH2), therefore dictates the type and stability of the resulting cross-links. nih.govnih.gov

Table 1: Key Molecules in this compound-Mediated Collagen Cross-Linking

Molecule Role
This compound Precursor to hydroxyallysine for stable cross-link formation. nih.govrug.nl
Lysyl Oxidase (LOX) Enzyme that initiates cross-linking by oxidizing lysine and this compound to aldehydes. nih.govnih.gov
Hydroxyallysine Reactive aldehyde formed from this compound, participates in forming stable cross-links. nih.gov
Lysyl Hydroxylase 2 (LH2) Enzyme that hydroxylates lysine residues in collagen telopeptides, influencing the type of cross-links formed. nih.govnih.gov

Fibrillogenesis is the process by which collagen molecules self-assemble into larger, highly organized fibrils. This compound and its subsequent glycosylation play a regulatory role in this process, influencing the architecture of the resulting collagen fibers. nih.govnih.gov Research has shown a close relationship between the extent of hydroxylysine O-glycosylation and the diameter of collagen fibrils. nih.gov Inhibition of lysyl oxidase, the enzyme essential for cross-linking initiated by this compound, leads to the formation of irregularly shaped collagen fibrils. nih.gov This indicates that the cross-linking process is not only vital for mechanical strength but also for guiding the proper assembly and morphology of collagen fibrils. nih.gov The specific pattern of cross-links, influenced by the hydroxylation of lysine, is therefore a key determinant of the higher-order structure of collagen. nih.gov

Involvement in Extracellular Matrix (ECM) Organization and Mechanical Properties

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. uzh.ch Collagen is a primary component of the ECM, and its organization and mechanical properties are heavily influenced by this compound-dependent cross-linking. nih.govuzh.ch

Emerging Roles of this compound in Non-Collagenous Proteins

While classically associated with collagen, the hydroxylation of lysine residues has been identified in other, non-collagenous proteins, indicating a broader biological significance for this post-translational modification. nih.govportlandpress.com

The enzyme Jumonji domain-containing 6 (JMJD6) has been identified as a lysyl-5-hydroxylase that targets proteins involved in RNA splicing. portlandpress.comnih.govnih.gov One of the key substrates of JMJD6 is the U2 small nuclear ribonucleoprotein auxiliary factor 65-kilodalton subunit (U2AF65), a crucial component of the spliceosome machinery. portlandpress.comnih.gov JMJD6 catalyzes the 5-hydroxylation of lysine residues within U2AF65. nih.gov This modification has been shown to modulate alternative RNA splicing for a subset of genes, suggesting a specific regulatory role for JMJD6 in this process. nih.gov

Furthermore, research has revealed that JMJD6 can hydroxylate lysine residues in other proteins associated with RNA processing and transcription, such as BRD4 and various SR (serine and arginine-rich) proteins. researchgate.netnih.gov Many of these hydroxylation sites are found in lysine-rich, unstructured regions of the proteins. researchgate.net The discovery of widespread lysine hydroxylation in proteins involved in gene expression points to a significant role for this modification in regulating fundamental cellular processes like transcription and RNA metabolism. nih.gov

Epigenetic Marking via Histone 5-Hydroxylation

The landscape of epigenetic regulation, traditionally dominated by modifications like methylation and acetylation, has expanded to include lysine hydroxylation. The hydroxylation of lysine residues on histone proteins to form this compound is now recognized as a novel post-translational modification (PTM) with significant implications for chromatin biology and gene expression. nih.govfrontiersin.org

The primary enzyme responsible for this modification is Jumonji domain-containing protein 6 (JMJD6), a member of the JmjC domain-containing family of metalloenzymes. frontiersin.orgnih.gov These enzymes are iron (Fe2+) and 2-oxoglutarate (2OG)-dependent dioxygenases. frontiersin.org While initially investigated for a controversial arginine demethylase activity, JMJD6 has been more consistently shown to function as a lysyl hydroxylase. frontiersin.orgnih.govresearchgate.net

In vitro experiments have demonstrated that JMJD6 can bind to histone proteins and hydroxylate multiple lysine residues on the tails of histones H3 and H4. nih.gov Further studies using JMJD6 knock-out mouse embryos confirmed that JMJD6 is responsible for hydroxylating lysyl residues on histones H2A, H2B, H3, and H4 in vivo. nih.gov The presence of this compound was found to be highest in tissues with significant JMJD6 expression, such as the murine testis, and overexpressing JMJD6 in cell cultures led to an increase in histone hydroxylation. nih.gov

This hydroxylation acts as a new layer of epigenetic control. A key finding is that the presence of a hydroxyl group on a lysine residue can inhibit other PTMs at the same site. Specifically, the 5-hydroxylation of lysyl residues has been shown to prevent both N-acetylation and N-methylation by their respective transferase enzymes in vitro. nih.govfrontiersin.org This suggests a "crosstalk" mechanism where lysine hydroxylation can directly block the addition of other well-established epigenetic marks, thereby influencing the regulation of gene transcription and chromatin structure. frontiersin.org This discovery points to a more complex regulatory code than previously understood, where the interplay between different modifications dictates biological outcomes.

Table 1: Research Findings on Histone 5-Hydroxylation as an Epigenetic Mark

FeatureDescriptionKey FindingsReferences
Enzyme Jumonji domain-containing protein 6 (JMJD6)A Fe(II)- and 2-oxoglutarate-dependent dioxygenase that catalyzes the 5-hydroxylation of lysine residues. frontiersin.orgnih.gov nih.gov, frontiersin.org
Substrates Core Histones (H2A, H2B, H3, H4)JMJD6 hydroxylates multiple lysine residues on the N-terminal tails of histone proteins both in vitro and in vivo. nih.gov nih.gov
Mechanism Epigenetic CrosstalkThe presence of this compound on a histone tail can inhibit the subsequent acetylation or methylation of the same lysine residue. nih.govfrontiersin.org nih.gov, frontiersin.org
Function Gene RegulationBy preventing other modifications, histone 5-hydroxylation may play a crucial role in epigenetic regulation of gene transcription and chromosomal rearrangement. nih.gov nih.gov

Identification of Novel this compound Modification Sites in Proteins

The identification of this compound sites within proteins is a complex analytical challenge. pnas.org The modification results in a mass shift of +16 Da, which can be detected by mass spectrometry. However, this mass shift is not unique to hydroxylation and can be confounded by artifactual oxidation that may occur during sample preparation. pnas.org Furthermore, differentiating between constitutional isomers of hydroxylysine presents another layer of difficulty. rsc.org

Despite these challenges, advancements in proteomic techniques, particularly high-resolution mass spectrometry (MS), have enabled the discovery of numerous new this compound modification sites. pnas.orgcreative-proteomics.com Modern workflows for identifying these sites typically involve several key steps:

Protein Digestion: Proteins are broken down into smaller peptides, usually with an enzyme like trypsin. creative-proteomics.com

Enrichment: Hydroxylated peptides, which are often low in abundance, can be selectively enriched to improve their detection. creative-proteomics.com A chemical strategy involving periodate (B1199274) oxidation, which is selective for the 1,2-diol structure of this compound, has been developed for specific enrichment. rsc.org

Chromatography and Mass Spectrometry: The peptide mixture is separated using high-performance liquid chromatography (HPLC) and then analyzed by tandem mass spectrometry (MS/MS) to determine the peptide sequences and pinpoint the exact location of the modification. creative-proteomics.com

Bioinformatic Analysis: Sophisticated software tools are used to analyze the complex MS data and confidently identify the modified peptides and their sites of hydroxylation. creative-proteomics.com

Using these advanced methods, recent studies have vastly expanded the known "hydroxylome." One study identified over 1,600 this compound sites on 630 different proteins in human 293T cells. rsc.org This research revealed that histones H1 and H2B are major targets for this modification. rsc.org Another comprehensive analysis, using JMJD6-defective cells, uncovered more than 100 previously unknown sites of JMJD6-catalyzed lysine hydroxylation. pnas.org

These studies have shown that this compound modifications are widespread and occur on a diverse range of proteins, many of which are involved in critical cellular processes. pnas.orgnih.gov A significant number of the newly identified sites are located in unstructured, lysine-rich regions of proteins associated with chromatin biology, transcription, DNA repair, and mRNA splicing. pnas.orgnih.gov For example, hydroxylation has been identified in proteins like the tandem bromodomain protein BRD4 and the splicing factor U2AF65. nih.govnih.gov The discovery of these novel modification sites underscores the broad regulatory role of this compound beyond its classical function in collagen. pnas.orgcreative-proteomics.com

Table 2: Representative Proteins with Newly Identified this compound Sites

ProteinFunctionIdentification MethodKey FindingReferences
Histones H1 and H2B Chromatin structure and gene regulationChemical enrichment workflow with periodate oxidation followed by mass spectrometry.Identified as major targets of this compound modification, establishing it as a key histone mark. rsc.org
NKAP Transcriptional repressionPeptide affinity purification and mass spectrometry analysis in wild-type vs. JMJD6-defective cells.Found to have polyhydroxylation of a lysine-rich region, catalyzed by JMJD6. pnas.org
BRD4 Transcriptional regulation, chromatin readingMass spectrometry analysis.A reported proline hydroxylation site was correctly identified as a lysine hydroxylation site catalyzed by JMJD6. nih.gov
U2AF65 mRNA splicing factorIn vitro hydroxylation assays and mass spectrometry.JMJD6 was found to hydroxylate lysyl residues in this key splicing factor. nih.gov

Metabolism and Degradation Pathways of 5 Hydroxylysine

Genesis of Free 5-Hydroxylysine Through Proteolytic Degradation

Free this compound in eukaryotes originates from the breakdown of proteins, most notably collagen, the primary structural protein in connective tissues. Unlike the 20 proteinogenic amino acids, this compound is not incorporated into proteins during translation. Instead, it is synthesized through a post-translational modification process where specific lysine (B10760008) residues within procollagen (B1174764) molecules are hydroxylated by lysyl hydroxylase enzymes.

Once formed, these hydroxylysine residues play a crucial role in the stability of collagen by serving as attachment sites for carbohydrate units (glycosylation) and by being essential for the formation of stable intermolecular cross-links. The degradation of collagen, a natural part of tissue remodeling and turnover, is carried out by enzymes such as matrix metalloproteinases (MMPs). wikipedia.org This proteolytic degradation releases free this compound and its glycosylated forms, which can then enter catabolic pathways. Consequently, the urinary excretion of this compound and its glycosides is often used as a biochemical marker for the rate of collagen degradation in the body.

Enzymes Governing this compound and Phosphohydroxylysine Catabolism

The breakdown of free this compound in mammals involves a two-step enzymatic process, beginning with phosphorylation, followed by the cleavage of the phosphorylated intermediate.

The initial step in the catabolism of 5-hydroxy-L-lysine is its phosphorylation, a reaction catalyzed by the enzyme 5-hydroxy-L-lysine kinase . nih.govnih.gov This enzyme has been identified as AGPHD1. nih.gov It belongs to the transferase family, specifically the phosphotransferases. wikipedia.org

The kinase utilizes guanosine (B1672433) triphosphate (GTP) as the phosphate (B84403) donor to phosphorylate the hydroxyl group on 5-hydroxy-L-lysine, yielding 5-phosphooxy-L-lysine (also known as 5-phosphohydroxy-L-lysine or 5PHyl) and guanosine diphosphate (B83284) (GDP). nih.govwikipedia.org Research has shown that the physiological (5R)-5-hydroxy-l-lysine isomer is the preferred substrate for this kinase. nih.gov This phosphorylation is a prerequisite for the subsequent catabolic step. asm.org

Table 1: 5-Hydroxy-L-Lysine Kinase Reaction

EnzymeSubstratesProductsCofactor/Phosphate Donor
5-Hydroxy-L-lysine kinase (AGPHD1)5-hydroxy-L-lysine5-phosphooxy-L-lysineGTP

Following its formation, 5-phosphooxy-L-lysine is acted upon by a distinct pyridoxal-phosphate (PLP)-dependent enzyme. nih.gov This enzyme, identified as AGXT2L2 , functions as a 5-phosphohydroxy-L-lysine phospholyase. nih.govnih.gov

AGXT2L2 catalyzes the breakdown of 5-phosphooxy-L-lysine, cleaving it to produce three products: ammonia (B1221849), inorganic phosphate, and 2-aminoadipate-semialdehyde. nih.govnih.gov This latter product, 2-aminoadipate-semialdehyde, is a common intermediate in the degradation pathways of both lysine and this compound. nih.govasm.org The reaction is classified as an ammoniophospholyase activity due to the elimination of both ammonia and a phosphate group. nih.gov

Table 2: Ammoniophospholyase Reaction

EnzymeSubstrateProductsRequired Coenzyme
AGXT2L2 (5-phosphohydroxy-L-lysine phospholyase)5-phosphooxy-L-lysine2-aminoadipate-semialdehyde, Ammonia, Inorganic phosphatePyridoxal-phosphate (PLP)

Microbial Metabolism of this compound (e.g., in Pseudomonas fluorescens)

Bacterial systems have demonstrated distinct pathways for the degradation of this compound. Studies on Pseudomonas fluorescens have revealed that this bacterium metabolizes hydroxylysine via two separate routes. asm.orgasm.orgnih.gov

The first pathway involves the direct oxidation of hydroxy-L-lysine and is analogous to the monooxygenase pathway used for L-lysine degradation. asm.orgnih.gov Evidence suggests that at least some of the enzymes involved in this oxidative route are the same as those used for L-lysine metabolism. asm.orgasm.org

The second, alternative pathway begins with the conversion of hydroxy-L-lysine to its stereoisomer, allohydroxy-D-lysine, a reaction catalyzed by a racemase. asm.orgnih.gov This allohydroxy-D-lysine is then degraded through a different series of steps. This pathway proceeds via intermediates such as hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate. asm.orgasm.orgnih.gov It is important to note that the enzymes responsible for the metabolism of hydroxy-L-pipecolate are distinct from those that act on L-pipecolate, an intermediate in the degradation of D-lysine. asm.orgnih.gov

Table 3: Microbial Degradation Pathways of this compound in Pseudomonas fluorescens

PathwayInitial SubstrateKey Steps/Intermediates
Pathway 1 Hydroxy-L-lysineOxidation analogous to L-lysine monooxygenase pathway.
Pathway 2 Hydroxy-L-lysineRacemization to allohydroxy-D-lysine; degradation via hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate.

Clinical and Pathological Implications of Altered 5 Hydroxylysine Homeostasis

Heritable Connective Tissue Disorders Attributed to 5-Hydroxylysine Deficiency

Deficiency in this compound, primarily due to impaired enzymatic activity, leads to compromised collagen cross-linking, resulting in weakened connective tissues. This is starkly evident in specific genetic disorders that profoundly impact the skeletal and integumentary systems.

Ehlers-Danlos Syndrome, Kyphoscoliotic Type (PLOD1 Gene Mutations)

The kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS) is a severe autosomal recessive disorder directly linked to mutations in the PLOD1 gene. medlineplus.govnih.gov This gene encodes for the enzyme lysyl hydroxylase 1, which is responsible for converting lysine (B10760008) to this compound during collagen synthesis. medlineplus.govmedlineplus.gov A deficiency in this enzyme leads to a significant reduction in hydroxylysine residues within collagen molecules. medlineplus.govmedlineplus.gov

This lack of this compound impairs the formation of stable collagen cross-links, which are essential for the strength and integrity of connective tissues. medlineplus.govmedlineplus.gov Consequently, individuals with kEDS exhibit a range of debilitating symptoms, including severe muscle hypotonia from birth, progressive kyphoscoliosis (a curvature of the spine), and marked joint hypermobility. nih.govorpha.net Skin fragility, atrophic scarring, and the potential for arterial rupture are also significant clinical features. orpha.netnih.gov The diagnosis of kEDS-PLOD1 is confirmed through molecular testing that identifies mutations in the PLOD1 gene. nih.gov

Clinical Manifestations of Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS-PLOD1)

FeatureDescription
Congenital Muscle Hypotonia Severe low muscle tone present from birth, leading to delayed motor development. nih.gov
Kyphoscoliosis Progressive curvature of the spine, often starting in early childhood. nih.govyoutube.com
Joint Hypermobility Generalized looseness of joints, leading to frequent dislocations. nih.gov
Skin Fragility Skin is soft, velvety, and easily bruised, with poor wound healing and atrophic scarring. nih.govyoutube.com
Ocular Abnormalities Includes blue sclerae and an increased risk of scleral and corneal fragility. orpha.net
Cardiovascular Issues Risk of arterial rupture and aortic dissection. nih.gov

Manifestations in Osteogenesis Imperfecta

Osteogenesis imperfecta (OI), commonly known as brittle bone disease, is a group of genetic disorders primarily characterized by bone fragility. nih.gov While the majority of OI cases result from mutations in the genes encoding type I collagen (COL1A1 and COL1A2), the underlying pathology involves complex disruptions in collagen biosynthesis and post-translational modifications. nih.govnih.gov

In the context of OI, a delay in the folding of the procollagen (B1174764) triple helix can lead to excessive post-translational modification of collagen, including the hydroxylation of lysine residues. This overmodification can alter the structure and stability of collagen fibrils, contributing to the clinical severity of the disease. While not a primary cause in the same way as in kEDS, altered this compound levels can be a feature of the complex collagen pathology in some forms of OI. nih.gov The production of mature collagen is a multi-step process, and disruptions at various stages, including post-translational modifications, contribute to the OI phenotype. nih.govnih.gov

Inborn Errors of this compound Metabolism

Beyond the direct impact on collagen synthesis, inborn errors affecting the metabolic pathways of this compound itself can lead to distinct clinical syndromes. These conditions are characterized by the accumulation of this compound and its derivatives in bodily fluids.

Conditions such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria are rare inborn errors of metabolism. nih.govnih.gov 5-hydroxylysinuria is characterized by an elevated excretion of this compound in the urine. nih.govnih.gov Clinical features can include seizures and intellectual disability. nih.govorpha.net 5-phosphohydroxylysinuria results from mutations in the AGXT2L2 gene, leading to a deficiency of the enzyme phosphohydroxylysine phospholyase. nih.gov This enzyme is involved in the degradation pathway of this compound.

This compound as a Diagnostic and Prognostic Biomarker

The measurement of this compound and its glycosylated forms in biological fluids has emerged as a valuable tool for assessing collagen turnover in both health and disease. Its levels can reflect the rate of collagen degradation and provide insights into the pathological processes of various conditions.

Assessment of Collagen Degradation in Physiological and Pathological States

Elevated levels of urinary this compound are observed in conditions associated with increased bone resorption and collagen breakdown, such as Paget's disease of bone and extensive thermal burns. nih.gov The ratio of different glycosylated forms of hydroxylysine can also provide information about the source of the degraded collagen, as different tissues have distinct patterns of hydroxylysine glycosylation. nih.govnih.gov For instance, an altered ratio of galactosyl-hydroxylysine to glucosyl-galactosyl-hydroxylysine (B15495863) can suggest whether the collagen degradation is primarily from bone or other connective tissues. nih.gov

Conditions Associated with Altered Urinary this compound Excretion

ConditionObservationImplication
Paget's Disease of Bone Increased urinary this compound and its glycosides. nih.govReflects accelerated bone turnover and collagen degradation.
Thermal Burns High levels of urinary this compound. Indicates extensive breakdown of skin and connective tissue collagen.
Mucopolysaccharidoses (MPS) Increased urinary glycosylated hydroxylysines. nih.govSuggests significant disruption of the extracellular matrix.
Primary Biliary Cirrhosis Elevated serum and urinary collagen turnover markers. nih.govCorrelates with the severity of liver fibrosis.

Differential Metabolic Indicators in Fibroproliferative Diseases (e.g., Keloids)

In fibroproliferative disorders like keloids, which are characterized by excessive collagen deposition, the metabolism of this compound is significantly altered. nih.gov Metabolomic studies have identified this compound as a potential metabolic indicator for the severity of keloids. nih.gov In keloid tissue, there is an abnormal increase in the expression of PLOD1 and PLOD2 at the transcriptional level, which leads to enhanced collagen cross-linking and deposition. nih.gov

The levels of this compound, along with other metabolites, can reflect the developmental process of keloids and may serve as convenient biomarkers for early diagnosis and prognostic observation. nih.gov Research into the metabolic profiles of fibrotic diseases, including idiopathic pulmonary fibrosis, also points to alterations in amino acid metabolism as a key feature of the disease process, further highlighting the potential of this compound as a biomarker in a broader range of fibrotic conditions. nih.govnih.gov

Associations with Neurodegenerative Conditions (e.g., Alzheimer's Disease)

Altered homeostasis of this compound has been documented in connection with neurodegenerative conditions, most notably Alzheimer's disease. hmdb.ca Research into the metabolic profiles of individuals with Alzheimer's has identified changes in the levels of free amino acids and dipeptides in bodily fluids, with this compound being among the compounds of interest. hmdb.ca While the precise mechanistic role of this compound in the pathophysiology of Alzheimer's disease is still under investigation, its association suggests a potential link to the metabolic disturbances that accompany the disease.

The connection is often inferred from its primary role as a component of collagen and its subsequent release during protein degradation. hmdb.ca The nervous system, like other tissues, undergoes constant remodeling, and processes that affect collagen turnover could potentially influence the levels of free this compound.

Furthermore, the broader context of post-translational modifications of lysine, such as methylation, has been implicated in neurodegenerative diseases. nih.gov While distinct from hydroxylation, the study of lysine methylation in proteins relevant to brain function highlights the importance of lysine modifications in neurological health and disease. nih.gov Enzymes that modify lysine, and their non-histone substrates, are being explored for their roles in crucial cellular processes within the brain. nih.gov

It is also noteworthy that genetic defects in the metabolic pathway of this compound can lead to conditions with neurological abnormalities. For instance, deficiencies in the enzymes responsible for breaking down 5-phosphohydroxy-L-lysine are thought to cause an accumulation of this compound, which may have detrimental effects on the nervous system. nih.gov This underscores the importance of tightly regulated this compound metabolism for normal brain function.

Therapeutic Targets and Research Avenues Related to this compound Pathways in Disease

The metabolic pathways involving this compound present several potential targets for therapeutic intervention and are active areas of research. Given its fundamental role in collagen biosynthesis and degradation, the enzymes governing these processes are of significant interest. hmdb.capnas.org

One primary area of investigation is the family of lysyl hydroxylase enzymes, which are responsible for the post-translational hydroxylation of lysine residues within procollagen chains. hmdb.ca Modulating the activity of these enzymes could theoretically influence the stability and characteristics of collagen, which is relevant in fibrotic diseases and conditions with excessive collagen turnover.

Conversely, the degradation of collagen releases this compound, and its urinary excretion is used as a biomarker for collagen breakdown rates. hmdb.ca The enzymes involved in the subsequent catabolism of free this compound are also potential therapeutic targets. For example, the enzymes AGPHD1 (which acts as a this compound kinase) and AGXT2L2 (a phospholyase) are crucial for its degradation. nih.gov Deficiencies in these enzymes lead to the accumulation of this compound or its phosphorylated form, suggesting that targeting this pathway could be a strategy for rare metabolic disorders with neurological symptoms. nih.gov

Metabolomic studies have identified this compound as a potential biomarker for the severity of certain fibroproliferative disorders, such as keloids. nih.gov This suggests that the pathways involving this compound could be targeted to modulate disease progression. nih.gov Research in this area aims to understand how the dysregulation of its metabolism contributes to pathology and how it can be corrected.

Future research is likely to focus on developing specific inhibitors or activators for the key enzymes in the this compound pathway. Additionally, exploring the downstream signaling effects of altered this compound levels may uncover new therapeutic avenues for a range of conditions, from fibrotic diseases to certain neurological disorders. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism and Associated Conditions

EnzymeFunctionAssociated Condition/ImplicationReference
Lysyl HydroxylaseHydroxylates lysine residues in procollagenCollagen synthesis and stability hmdb.ca
AGPHD1 (this compound Kinase)Phosphorylates free this compoundPotential role in 5-hydroxylysinuria nih.gov
AGXT2L2 (Ammoniophospholyase)Acts on 5-phosphohydroxy-L-lysinePotential role in 5-phosphohydroxylysinuria nih.gov

Advanced Methodologies for 5 Hydroxylysine Research

Stereoselective Chemical Synthesis of 5-Hydroxylysine and its Derivatives

The chemical synthesis of specific stereoisomers of this compound is essential for creating standards for analytical studies and for investigating the function of enzymes involved in its metabolism. Several strategies have been developed to achieve stereoselectivity.

One approach combines the Schöllkopf amino acid synthesis to establish the α-stereocenter with the Sharpless aminohydroxylation to introduce the hydroxyl and amino groups at the 5-position with regio- and stereoselectivity. thieme-connect.commedchemexpress.com This method allows for the synthesis of the natural (2S,5R)-hydroxylysine isomer. thieme-connect.com

More recently, biocatalytic methods have emerged as powerful alternatives. Genome mining has led to the identification of distinct lysine (B10760008) 5-hydroxylases that exhibit remarkable stereoselectivity. nih.gov For instance, enzymes have been discovered that can synthesize either (2S,5S)- or (2S,5R)-5-hydroxylysine from L-lysine. nih.gov These enzymatic approaches offer a highly efficient and selective route to producing enantiopure this compound isomers. nih.govchemrxiv.org

Table 3: Stereoselective Synthesis Approaches for this compound

Method Key Reaction/Enzyme Stereoisomer Produced Reference
Schöllkopf Synthesis & Sharpless Aminohydroxylation Chemical Synthesis (2S,5R) thieme-connect.com
Lysine 5-Hydroxylase (e.g., Am_AzpK2) Biocatalysis (2S,5S) nih.gov

Development and Application of In Vitro and In Vivo Models for this compound Biology

To investigate the complex biological roles of this compound, researchers rely on both in vitro (cell-based) and in vivo (whole organism) models. These models are critical for studying the enzymes that create and modify 5-Hyl, its role in protein structure and function, and its metabolic fate.

In vitro models, such as cultured cell lines, provide a controlled environment to dissect specific molecular pathways. For instance, human liver cancer cell lines (HepG2) have been used to study the metabolism of the related amino acid hydroxyproline, demonstrating their capacity to metabolize it into downstream products like glycolate (B3277807) and oxalate (B1200264). nih.gov Similarly, hepatic stellate cell lines (LX-2) are used to study liver fibrosis, a process where collagen metabolism (and thus this compound) is central. plos.org The overexpression of enzymes like JMJD6 in human 293T cells has been used to identify specific protein substrates for 5-hydroxylation. nih.govrsc.org

In vivo models, primarily using mice, allow for the study of this compound metabolism and function in the context of a whole organism. Mouse models of diseases involving collagen abnormalities or fibrosis are invaluable. plos.org For example, mice have been used to track the metabolism of isotopically labeled hydroxyproline, providing insights into its contribution to the body's oxalate pool. nih.gov These animal models are also used to test the efficacy of potential therapeutic interventions related to collagen metabolism. plos.org Furthermore, studies on tendon healing in animal models investigate the roles of various growth factors and the impact of mechanical strain, processes intrinsically linked to collagen synthesis and the formation of this compound. wikipedia.org

Q & A

Q. Q1. What is the biochemical role of 5-hydroxylysine in collagen stabilization, and how can its post-translational modification be experimentally validated?

Methodological Answer: this compound (5-Hyl) is a hydroxylated derivative of lysine, formed via lysyl hydroxylase catalysis during collagen biosynthesis. Its primary role is stabilizing collagen’s triple-helical structure by enabling cross-linking through glycosylation or aldehyde-derived crosslinks . To validate its formation:

  • Use mass spectrometry (LC-MS/MS) to detect hydroxylation at lysine residues in collagen peptides.
  • Employ enzymatic assays with recombinant lysyl hydroxylase (PLOD family enzymes) and monitor substrate conversion via HPLC .
  • Structural confirmation can be achieved using NMR or X-ray crystallography to resolve hydroxyl group positioning in collagen models .

Q. Q2. What experimental techniques are suitable for quantifying this compound in biological samples?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize mobile phases (e.g., 0.1% formic acid) and use hydrophilic interaction chromatography (HILIC) columns to resolve polar hydroxylated amino acids .
  • Isotope Dilution: Spike samples with deuterated 5-Hyl (e.g., d4-5-hydroxylysine) as an internal standard for precise quantification .
  • Immunohistochemistry: Use monoclonal antibodies specific to 5-Hyl (e.g., clone 2D11) for tissue localization in fibrotic or keloid samples .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory findings about this compound’s role in disease biomarkers (e.g., keloids) when metabolomic data conflicts with enzymatic activity assays?

Methodological Answer: Contradictions may arise due to:

  • Sample heterogeneity: Keloid tissues vary in collagen maturity; stratify samples by disease stage (early vs. chronic) .
  • Analytical sensitivity: Cross-validate LC-MS data with enzymatic activity assays (lysyl hydroxylase activity in tissue lysates) to distinguish between hydroxylation rates and metabolite accumulation .
  • Pathway crosstalk: Use RNA-seq or siRNA knockdown to assess PLOD gene expression alongside 5-Hyl levels, ruling out compensatory pathways .

Q. Q4. What are the challenges in modeling this compound’s stereochemical properties computationally, and how can these be addressed?

Methodological Answer: this compound has two stereocenters (C5 and C2), complicating molecular dynamics (MD) simulations:

  • Quantum Mechanics (QM): Use Density Functional Theory (DFT) at the B3LYP/6-31G* level to optimize hydroxyl group conformation and hydrogen-bonding networks .
  • Force Field Parameterization: Modify CHARMM or AMBER force fields to include hydroxylation-specific torsional angles and partial charges derived from QM .
  • Validation: Compare computed stability (e.g., Gibbs free energy) with experimental data from collagen thermal denaturation assays .

Q. Q5. How can researchers design studies to investigate this compound’s dual role in collagen stability versus pathological fibrosis?

Methodological Answer:

  • Hypothesis-Driven Design:
    • Aim 1: Use CRISPR-Cas9 to generate PLOD-knockout cell lines and quantify collagen solubility (e.g., pepsin resistance assay) .
    • Aim 2: Profile 5-Hyl levels in fibrotic vs. normal tissues using spatial metabolomics (MALDI-TOF imaging) .
  • Translational Validation:
    • Correlate 5-Hyl levels with clinical outcomes (e.g., keloid recurrence) in longitudinal cohorts .

Data Contradiction & Reproducibility

Q. Q6. Why do discrepancies in this compound quantification arise across studies, and how can standardization improve reproducibility?

Methodological Answer: Discrepancies stem from:

  • Sample Preparation: Hydroxylated residues degrade during acid hydrolysis; use gentle enzymatic digestion (collagenase) instead .
  • Instrument Calibration: Adopt community standards (e.g., Metabolomics Standards Initiative) for LC-MS parameters .
  • Inter-lab Variability: Share reference materials (e.g., synthetic 5-Hyl) via repositories like NIST or EMBL-EBI .

Q. Q7. How does this compound’s hydroxyl group influence collagen’s mechanical properties at the molecular level?

Methodological Answer: The C5 hydroxyl group:

  • Facilitates intermolecular hydrogen bonds between collagen helices, confirmed via AFM nanoindentation .
  • Enhances thermal stability: Measure collagen denaturation temperature (Tm) via DSC and correlate with 5-Hyl content .
  • Computational models show hydroxylation reduces helical flexibility; validate with steered MD simulations .

Emerging Research Directions

Q. Q8. What novel methodologies could advance understanding of this compound’s non-collagen roles (e.g., signaling or immunomodulation)?

Methodological Answer:

  • CRISPR Screen: Identify 5-Hyl-binding proteins using a lentiviral sgRNA library and affinity pulldowns .
  • Single-Cell Transcriptomics: Cluster immune cells (e.g., macrophages) in 5-Hyl-rich microenvironments to detect cytokine shifts .
  • In Vivo Tracking: Develop 5-Hyl-specific PET tracers (e.g., 18F-labeled analogs) for real-time imaging in fibrosis models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.